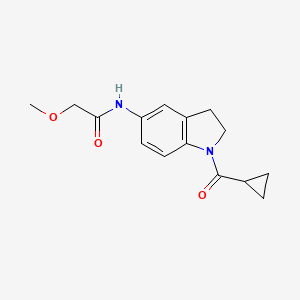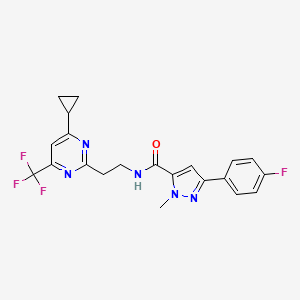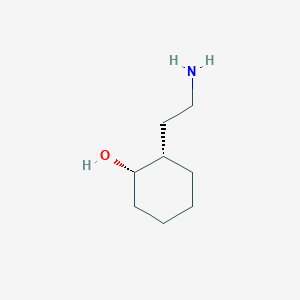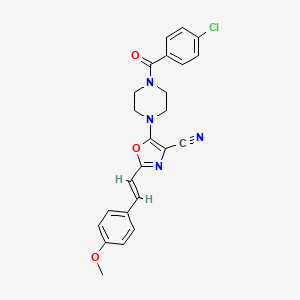
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide, also known as CPI-455, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the histone lysine methyltransferase EZH2, which is a key epigenetic regulator of gene expression.
Scientific Research Applications
Fluorescence Sensing and Biological Importance
One study outlines the synthesis of biologically significant, fluorescence-active 5-hydroxy benzo[g]indoles through a domino condensation process, leading to compounds that show excellent fluorescence "Turn-off" sensing of Fe(III) ions. This property is crucial for detecting metal ions in biological systems, indicating the compound's potential in environmental and biological monitoring applications (Maity, Kundu, & Pramanik, 2015).
Antimicrobial Agents
Another research area explores the synthesis of novel indolin-1-yl-N-aryl acetamide derivatives, evaluated for their antibacterial and antifungal activities. Some derivatives demonstrated promising activities against pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Activity and Cytoprotection
The development of compounds with melatonin-like cytoprotective activity showcases another application. These compounds, designed by modulating the structure of a melatonin analogue, have shown significant in vitro antioxidant and cytoprotective potency, comparable to or better than melatonin. This research offers insights into neuroprotective efficacy and the role of structure–antioxidant activity relationships in cytoprotection (Spadoni et al., 2006).
Tumor Cell Inhibition
Research into indole derivatives, such as 5-acetamido-1-(methoxybenzyl) isatin, reveals their potential to inhibit tumor cell proliferation, migration, and angiogenesis. This compound specifically showed promising results against leukemia cell lines and liver cancer cells, indicating its potential as an antitumor agent (Zhang et al., 2019).
Synthesis of Complex Organic Molecules
The compound's applications extend into the synthesis of complex organic molecules, such as the preparation of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. This method furnishes intermediates easily converted to biologically relevant structures, showcasing the compound's utility in organic synthesis (Clark et al., 1991).
Mechanism of Action
Target of Action
The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide is the HIV-1 fusion protein, glycoprotein 41 (gp41) . Gp41 is a transmembrane protein that plays a crucial role in the fusion of the HIV-1 virus with host cells .
Mode of Action
The compound interacts with the hydrophobic pocket of gp41, inhibiting the formation of a six-helix bundle (6-HB) between the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of the extracellular domain of the gp41 trimer . This disruption of 6-HB formation prevents the fusion process, thereby blocking HIV-1 entry into the target cells .
Biochemical Pathways
The compound’s action affects the pathway of HIV-1 fusion with host cells. By inhibiting gp41, the compound prevents the conformational changes necessary for the virus to enter the host cell . This results in the inhibition of viral replication and the spread of the virus.
Result of Action
The compound’s action results in the inhibition of HIV-1 fusion and viral replication. It has been shown to have selective antiproliferative activity against the MV-4-11 cell line .
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-4-5-13-11(8-12)6-7-17(13)15(19)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXZMZGGDQXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2845045.png)

![N-(4-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2845047.png)
![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2845051.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2845052.png)
![3-Methylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B2845054.png)

![4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2845056.png)
![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea](/img/structure/B2845058.png)


